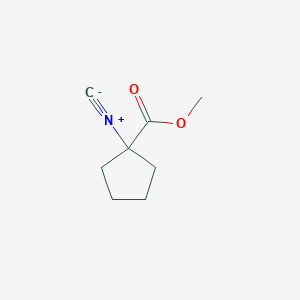

Methyl-1-isocyano-1-cyclopentancarboxyalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

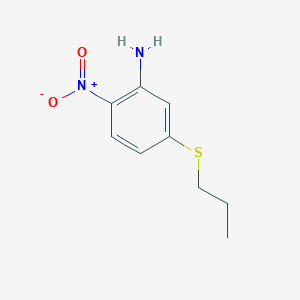

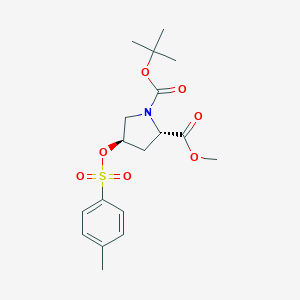

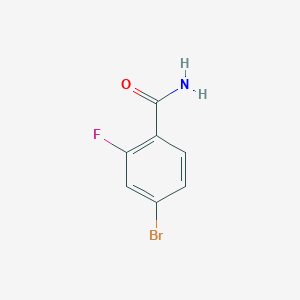

The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate are described, highlighting the importance of stereochemistry in the synthesis of cyclopentane derivatives . Additionally, the synthesis of enantiopure methyl cyclopentanecarboxylates from nitrohexofuranoses through intramolecular cyclization to 2-oxabicyclo[2.2.1]heptane derivatives is discussed, demonstrating a novel strategy for constructing the cyclopentane ring .

Molecular Structure Analysis

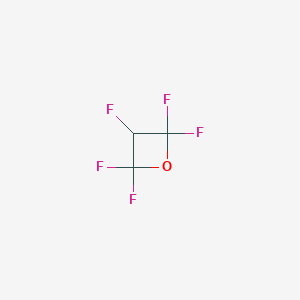

The molecular structure of cyclopentane derivatives is crucial for their reactivity and stability. The structure of the 1-methylcyclopentyl cation, a related species, was investigated using NMR spectroscopy, providing insights into the electronic environment of the cyclopentane ring . The configuration of substituents on the cyclopentane ring, as seen in the synthesis of enantiopure derivatives, is also critical for the biological activity of these compounds .

Chemical Reactions Analysis

Cyclopentane derivatives undergo various chemical reactions that are essential for their functionalization. The photoaddition of methyl 2,4-dioxopentanoate with olefins to produce functionalized cyclopentane derivatives is one such reaction . The 1,3-dipolar cycloaddition reaction involving isoquinolinium cyano (methoxycarbonyl) methylide is another example of how cyclopentane derivatives can be modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The equilibration of methyl cyclohexenecarboxylates under basic catalysis shows different results compared to analogous systems, indicating the impact of ring size and substituents on the properties of these compounds . The stability of the 1-methylcyclopentyl cation in various solvents and its formation from different precursors also reflects the physical properties of cyclopentane derivatives .

Safety And Hazards

The safety and hazards associated with “Methyl-1-isocyano-1-cyclopentancarboxyalate” can be found in its Safety Data Sheet (SDS), which is typically provided by the supplier . The SDS contains important information such as hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Eigenschaften

IUPAC Name |

methyl 1-isocyanocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTGDOTUBDOBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-1-isocyano-1-cyclopentancarboxyalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.